1H-Pyrrole-2-acetamide
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Overview
Description
1H-Pyrrole-2-acetamide is a heterocyclic organic compound that features a pyrrole ring substituted with an acetamide group at the second position. Pyrrole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-acetamide can be synthesized through various methods. One common approach involves the reaction of pyrrole with acetic anhydride to form 2-acetylpyrrole, which is then converted to this compound through an amidation reaction with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-ethylamine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole-2-acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2-acetamide exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparison with Similar Compounds
- Pyrrole-2-carboxamide
- Pyrrole-2-carboxylic acid
- Pyrrole-2-ethylamine
Comparison: 1H-Pyrrole-2-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyrrole-2-carboxamide, it has an acetamide group that may enhance its biological activity. Pyrrole-2-carboxylic acid and pyrrole-2-ethylamine differ in their functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHWBFFDARHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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